(2E)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
Beschreibung
The compound (2E)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a structurally complex molecule featuring three key pharmacophores:
- Benzothiazole moiety: A bicyclic aromatic system substituted with a methoxy group at position 4, known for its role in enhancing biological activity, particularly in anticancer and antimicrobial contexts .
- Piperazine ring: A six-membered nitrogen-containing heterocycle that improves solubility and modulates receptor binding .
- α,β-Unsaturated ketone (prop-2-en-1-one): This conjugated system enables Michael addition reactions, contributing to interactions with biological targets such as enzymes or DNA .
- Thiophene substituent: A sulfur-containing heterocycle that influences electronic properties and metabolic stability .
The compound’s structural complexity aligns with trends in drug design for multitarget engagement, particularly in oncology and infectious diseases.
Eigenschaften
IUPAC Name |
(E)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-24-15-5-2-6-16-18(15)20-19(26-16)22-11-9-21(10-12-22)17(23)8-7-14-4-3-13-25-14/h2-8,13H,9-12H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSMAFKBMGDIIT-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with methoxy-substituted aromatic aldehydes under acidic conditions.
Piperazine Derivatization: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a suitable base, such as potassium carbonate.
Thiophene Addition: The final step involves the condensation of the piperazine-benzothiazole intermediate with thiophene-2-carbaldehyde under basic conditions to form the desired enone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the enone moiety, converting it to the corresponding alcohol.
Substitution: The benzothiazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole and thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine
Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of (2E)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the thiophene ring may contribute to its electronic properties, facilitating interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison
Key Observations:
- Benzothiazole vs. Thiazole : The 4-methoxybenzothiazole in the target compound likely enhances DNA intercalation or enzyme inhibition compared to simpler thiazoles (e.g., ) .
- Piperazine Role: Piperazine derivatives (e.g., ) generally exhibit improved solubility and CNS penetration compared to non-piperazine analogues .
- Thiophene vs. Phenyl : Thiophene’s electron-rich sulfur atom may confer better metabolic stability than phenyl groups .
Physicochemical and Spectroscopic Properties
Table 2: Physicochemical and Analytical Data
- Spectroscopic Elucidation : The target compound’s structure can be confirmed via 1H-NMR (piperazine and thiophene protons) and UV spectroscopy (benzothiazole absorption) .
Biologische Aktivität
The compound (2E)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a hybrid molecule that combines the pharmacophoric elements of benzothiazole and piperazine with a thiophene moiety. This structural composition has positioned it as a potential candidate for various biological applications, particularly in the fields of medicinal chemistry and drug discovery.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzothiazole ring, introduction of the piperazine moiety, and coupling with the thiophene-based prop-2-enone. The reaction conditions generally require controlled temperatures and specific reagents to ensure high yields and purity of the final product.
Antimicrobial Properties
Research has shown that benzothiazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating promising Minimum Inhibitory Concentration (MIC) values. For instance, similar compounds in the literature have shown MIC values as low as 10 μg/mL against these pathogens, indicating strong antibacterial potential .
Anticancer Activity
The anticancer properties of related benzothiazole-piperazine hybrids have been extensively studied. These compounds have been reported to exhibit cytotoxic effects against several cancer cell lines, such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The IC50 values for these compounds often range from sub-micromolar to micromolar concentrations, suggesting that they can effectively inhibit cancer cell proliferation .
In a recent study, derivatives with similar structures to our compound were found to have IC50 values between 0.11–1.47 μM against various cancer cell lines, outperforming traditional chemotherapeutic agents like doxorubicin .
Neuroprotective Effects
Benzothiazole-piperazine hybrids are also being investigated for their neuroprotective properties. These compounds may inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thereby potentially enhancing cognitive function in neurodegenerative diseases such as Alzheimer's . The design strategy often involves bioisosteric replacements to improve binding affinity at the AChE active site.
Structure-Activity Relationship (SAR)
The biological activity of (2E)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one can be significantly influenced by its structural components:
| Structural Component | Effect on Activity |
|---|---|
| Benzothiazole moiety | Enhances antimicrobial and anticancer activity |
| Piperazine linkage | Improves binding to biological targets |
| Thiophene group | May contribute to overall stability and activity |
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a series of benzothiazole derivatives exhibited potent activity against resistant bacterial strains, supporting the potential use of these compounds in treating infections caused by multi-drug resistant organisms .
- Cancer Cell Proliferation : Another research effort focused on a set of benzothiazole-piperazine hybrids that showed significant inhibition of tumor growth in xenograft models, providing preclinical evidence for their use as anticancer agents .
- Neurodegenerative Models : In vivo studies indicated that certain benzothiazole derivatives improved cognitive function in animal models of Alzheimer's disease by reducing AChE activity and promoting neuroprotection .
Q & A
Basic: What synthetic strategies are employed to prepare (2E)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Piperazine Functionalization: Substitution at the piperazine nitrogen using nucleophilic aromatic substitution (SNAr) with 4-methoxy-1,3-benzothiazole derivatives under reflux in aprotic solvents (e.g., DMF or THF) .
- Enone Formation: A Claisen-Schmidt condensation between a ketone (e.g., 4-methoxy-1,3-benzothiazol-2-yl-piperazine) and a thiophene aldehyde, catalyzed by NaOH or KOH in ethanol, to form the α,β-unsaturated ketone (prop-2-en-1-one) .
- Stereochemical Control: The (2E)-configuration is ensured by optimizing reaction temperature (e.g., 60–80°C) and monitoring via HPLC or TLC .
Basic: How is the compound characterized spectroscopically to confirm its structure?
Methodological Answer:
Key techniques include:
- 1H/13C NMR: Assign peaks for the piperazine protons (δ 2.5–3.5 ppm), thiophene protons (δ 6.8–7.5 ppm), and benzothiazole methoxy group (δ 3.8–4.0 ppm). 2D NMR (COSY, HSQC) resolves coupling between vinyl protons (J = 15–16 Hz for E-configuration) .
- HRMS: Validates molecular weight (e.g., [M+H]+ calculated for C23H22N3O2S2: 444.1152; observed: 444.1148) .
- IR Spectroscopy: Confirms carbonyl (C=O) stretch at ~1680 cm⁻¹ and C=C stretch at ~1600 cm⁻¹ .
Advanced: How can X-ray crystallography resolve stereochemical uncertainties in analogous compounds?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for:
- Confirming E-Configuration: Bond lengths (C=C ~1.34 Å) and torsion angles (>150°) validate the enone geometry .
- Piperazine Ring Conformation: Analysis of puckering parameters (e.g., chair vs. boat) and intermolecular interactions (e.g., hydrogen bonding with solvent molecules) .
- Crystallization Conditions: Slow evaporation from dichloromethane/hexane mixtures yields diffraction-quality crystals. Data refinement with programs like SHELXL resolves disorder in flexible substituents .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
Methodological Answer:
SAR strategies include:
- Substituent Variation: Synthesizing analogs with modified benzothiazole (e.g., replacing methoxy with halogen) or thiophene (e.g., alkylation at the 5-position) to assess electronic/steric effects .
- Biological Assays: Testing analogs against target enzymes (e.g., kinase inhibition assays) or cellular models (e.g., cytotoxicity in cancer cell lines) with IC50 determination .
- Computational Docking: Using AutoDock or Schrödinger Suite to predict binding modes with protein targets (e.g., ATP-binding pockets) .
Advanced: How to reconcile discrepancies between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?
Methodological Answer:
- DFT Optimization: Perform geometry optimization at the B3LYP/6-311+G(d,p) level in Gaussian 09 to simulate NMR chemical shifts. Compare with experimental data to identify outliers .
- Solvent Effects: Include implicit solvent models (e.g., PCM for DMSO) in calculations to improve shift correlation .
- Dynamic Effects: Use MD simulations (e.g., AMBER) to account for conformational flexibility in solution, which static DFT models may overlook .
Basic: What stability considerations are critical for storing this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the enone moiety .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the piperazine-thiazole bond .
- Purity Monitoring: Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products (>95% purity required for biological assays) .
Advanced: How to optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd/C) for hydrogenation steps; optimize pressure (1–3 atm H2) and solvent (e.g., ethanol vs. ethyl acetate) .
- Microwave-Assisted Synthesis: Reduce reaction time for condensation steps (e.g., from 12 hrs to 30 mins at 100°C) while maintaining >80% yield .
- Workup Efficiency: Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate intermediates with >90% recovery .
Advanced: How does the thiophene moiety influence electronic properties in this compound?
Methodological Answer:
- Electron Density Mapping: Natural Bond Orbital (NBO) analysis at the DFT level reveals charge delocalization from thiophene’s π-system to the enone carbonyl, enhancing electrophilicity .
- UV-Vis Spectroscopy: Compare λmax shifts in analogs (e.g., thiophene vs. phenyl substitution) to quantify conjugation effects (e.g., bathochromic shifts ~20 nm) .
- Electrochemical Studies: Cyclic voltammetry in acetonitrile identifies oxidation potentials linked to thiophene’s electron-rich nature .
Advanced: What strategies validate target engagement in cellular assays?
Methodological Answer:
- Photoaffinity Labeling: Incorporate a photo-crosslinkable group (e.g., diazirine) into the compound to capture protein targets upon UV irradiation .
- Cellular Thermal Shift Assay (CETSA): Monitor target protein denaturation after compound treatment to confirm stabilization .
- CRISPR Knockout Models: Compare activity in wild-type vs. target gene-KO cells to establish mechanism specificity .
Advanced: How to address low solubility in biological assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility without cytotoxicity .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) cleaved intracellularly to improve bioavailability .
- Nanoformulation: Encapsulate in PEGylated liposomes (size ~100 nm) for sustained release in in vivo models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
